4-Acryloylamidobenzo-18-crown-6
Overview
Description
The compound 4-Acryloylamidobenzo-18-crown-6 is a derivative of the crown ether family, which are known for their ability to form complexes with various ions and molecules due to their unique structure. Crown ethers typically consist of a ring containing several ether groups. The "18-crown-6" part of the name indicates that the molecule includes a ring of 18 atoms, six of which are oxygen. The "4-Acryloylamidobenzo" part suggests the presence of an acryloylamido group attached to a benzene ring, which is further linked to the crown ether structure.
Synthesis Analysis
Although the provided papers do not directly discuss the synthesis of 4-Acryloylamidobenzo-18-crown-6, they do provide insight into related compounds. For instance, the synthesis of 4-acetylaminobenzo15crown-5 involves a one-pot reaction with polyphosphoric acid as a catalyst, where C-acylation, oximation, and Beckmann rearrangement occur . This method could potentially be adapted for the synthesis of 4-Acryloylamidobenzo-18-crown-6 by altering the starting materials and reaction conditions to accommodate the larger ring size and different substituents.
Molecular Structure Analysis
The molecular structure of crown ethers is crucial for their ability to interact with other molecules. The paper on crystal structures of molecular complexes of 18-crown-6 provides valuable information on how these structures can be analyzed using X-ray diffraction . Although the paper does not specifically mention 4-Acryloylamidobenzo-18-crown-6, it does describe the crystal structures of complexes involving 18-crown-6, which could be similar in terms of how the crown ether part of the molecule behaves in forming complexes.
Chemical Reactions Analysis
The chemical reactions involving crown ethers often revolve around their complexation properties. The abstracts provided do not detail the chemical reactions of 4-Acryloylamidobenzo-18-crown-6, but they do mention the formation of hydrogen bonds between 18-crown-6 and guest molecules . This suggests that 4-Acryloylamidobenzo-18-crown-6 could also participate in similar hydrogen bonding interactions, potentially leading to the formation of supramolecular structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of crown ethers are largely determined by their molecular structure and the nature of their substituents. While the provided papers do not discuss the properties of 4-Acryloylamidobenzo-18-crown-6 specifically, they do offer insights into the properties of related compounds. For example, the crystal structures of 18-crown-6 complexes reveal how the molecule interacts with water and other guest molecules, which can influence its solubility, melting point, and other physical properties . The acryloylamido substituent in 4-Acryloylamidobenzo-18-crown-6 would also affect its reactivity, particularly in polymerization reactions due to the presence of the acryloyl group.
Scientific Research Applications
Sensory Applications
Research demonstrates the use of 4-Acryloylamidobenzo-18-crown-6 in sensory applications, particularly for detecting and transporting Pb2+ ions. For example, in a study by (Geary et al., 2005), they used a polymerized crystalline colloidal array hydrogel containing benzo-18-crown-6 for this purpose. The study highlighted the material's affinity for Pb2+ ions and its potential in sensor gels for detecting lead.
Waste Treatment
4-Acryloylamidobenzo-18-crown-6 is also useful in waste treatment, particularly in treating low-level liquid radioactive waste. (Attallah et al., 2011) demonstrated its efficiency in removing radionuclides like Cs, Co, Zn, and Eu from such waste using column chromatography.
Polymer Synthesis
The compound plays a role in the synthesis of polymers, as seen in the work of (Zhang Yongjun, 2010). They synthesized a poly(N-isopropylacrylamide) microgel incorporating the 4'-aminobenzo18-crown-6, demonstrating its impact on the thermal sensitivity and swelling degree of microgels.
Ion Sensing and Extraction
Research shows the compound's utility in ion sensing and extraction. (Shirai et al., 1995) investigated its use in detecting various metal ions based on changes in fluorescence intensity. (Heng & Hall, 2000) discussed its role in creating ion-selective methacrylic-acrylic copolymers.
Self-Assembly Polymers
It is involved in the creation of self-assembling polymers, as shown by (Feng et al., 2002) who synthesized two functional crown ether initiators, leading to self-assemblized polymers in the presence of potassium cations.
Stimuli-Responsive Materials
4-Acryloylamidobenzo-18-crown-6 is key in developing stimuli-responsive materials. For instance, (Wei et al., 2017) developed a microgel with rapid responsiveness for adsorption of specific molecules, showing the microgel's volume expansion when interacting with certain compounds.
Water Treatment
The compound finds applications in water treatment as well. (Liu et al., 2013) described a gating membrane using a copolymer with 4-Acryloylamidobenzo-18-crown-6 for detecting and removing trace Pb2+ ions in water treatment.
Organic Synthesis
In organic synthesis, (Sarkar & Rao, 1991) used a polymer of dibenzo-18-crown-6 for the reduction of ketones, demonstrating its role in enhancing stereoselectivity.
Heavy Metal Adsorption
The adsorption of heavy metal ions using crown ether adsorbents is another application, as seen in the work of (Tzeng et al., 1987), showing its potential in selectively adsorbing large metal ions.
Safety And Hazards
When handling 4-Acryloylamidobenzo-18-crown-6, it is advised to use only under a chemical fume hood, wear personal protective equipment/face protection, avoid dust formation, avoid contact with skin, eyes or clothing, do not breathe (dust, vapor, mist, gas), do not ingest, and if swallowed then seek immediate medical assistance .
properties
IUPAC Name |
N-(2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-yl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO7/c1-2-19(21)20-16-3-4-17-18(15-16)27-14-12-25-10-8-23-6-5-22-7-9-24-11-13-26-17/h2-4,15H,1,5-14H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHKKCVGQTWASH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)OCCOCCOCCOCCOCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369235 | |
Record name | ST50759498 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acryloylamidobenzo-18-crown-6 | |
CAS RN |
68865-32-7 | |
Record name | ST50759498 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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